molecular formula C12H13F2N3 B11741796 benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11741796
M. Wt: 237.25 g/mol
InChI Key: PULCIYSKBOXXAJ-UHFFFAOYSA-N
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Description

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds . The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the difluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the death of pathogenic organisms, making the compound useful as an antifungal or antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to the combination of its benzyl, difluoromethyl, and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like benzylamine or difluoromethylpyrazole.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H13F2N3/c13-12(14)17-7-6-11(16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2

InChI Key

PULCIYSKBOXXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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